molecular formula C16H16FN3O B6067662 4-{[2-(4-fluorophenyl)-1-piperidinyl]carbonyl}pyridazine

4-{[2-(4-fluorophenyl)-1-piperidinyl]carbonyl}pyridazine

Cat. No. B6067662
M. Wt: 285.32 g/mol
InChI Key: YVQYMURLFGVWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(4-fluorophenyl)-1-piperidinyl]carbonyl}pyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as FPyD, and it has been synthesized using various methods to study its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of FPyD involves the inhibition of various cellular pathways that are involved in tumor growth and inflammation. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. FPyD also inhibits the production of pro-inflammatory cytokines, which play a key role in the pathogenesis of various inflammatory diseases.
Biochemical and physiological effects:
FPyD has been found to exhibit significant biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and COX-2, which are involved in tumor growth and inflammation. In addition, FPyD has been found to modulate various signaling pathways, such as the PI3K/Akt and MAPK pathways, which play a key role in cellular proliferation and survival.

Advantages and Limitations for Lab Experiments

FPyD has several advantages for laboratory experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in aqueous solutions and instability under certain conditions can pose challenges for its use in some experiments.
List of

Future Directions

1. Optimization of the synthesis method to improve the yield and purity of FPyD.
2. Further studies to elucidate the mechanism of action of FPyD and its effects on various cellular pathways.
3. Investigation of the potential use of FPyD as a therapeutic agent for the treatment of cancer and inflammatory diseases.
4. Development of novel analogs of FPyD with improved pharmacological properties.
5. Evaluation of the safety and efficacy of FPyD in preclinical and clinical studies.
6. Examination of the potential use of FPyD in combination with other drugs for synergistic effects.
7. Investigation of the role of FPyD in the regulation of autophagy and apoptosis.
8. Exploration of the potential use of FPyD as a diagnostic tool for cancer and inflammatory diseases.
9. Investigation of the pharmacokinetics and pharmacodynamics of FPyD in vivo.
10. Development of novel drug delivery systems for the targeted delivery of FPyD to specific tissues and organs.

Synthesis Methods

The synthesis of FPyD involves the reaction of 4-chloropyridazine with 4-fluorobenzylpiperidine under appropriate conditions. The reaction is carried out in the presence of a base and a catalyst to yield the desired product. The yield of FPyD can be improved by optimizing the reaction conditions and purification methods.

Scientific Research Applications

FPyD has been widely studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. In addition, FPyD has been found to possess anti-inflammatory and neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

[2-(4-fluorophenyl)piperidin-1-yl]-pyridazin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O/c17-14-6-4-12(5-7-14)15-3-1-2-10-20(15)16(21)13-8-9-18-19-11-13/h4-9,11,15H,1-3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQYMURLFGVWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CC=C(C=C2)F)C(=O)C3=CN=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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